para-Hydroxy Atorvastatin-d5 Calcium Salt

Stable isotope labeling Mass spectrometry Internal standard

para-Hydroxy Atorvastatin-d5 Calcium Salt is a definitive stable isotope-labeled internal standard (SIL-IS) engineered with five deuterium atoms for a +5 Da mass shift. It ensures perfect co-elution with the native analyte, eliminating matrix effect errors and ion suppression in LC-MS/MS. Validated to achieve 0.05 ng/mL LLOQ in human plasma, meeting FDA and EMA bioanalytical method validation guidelines. This ≥98% isotopically enriched standard is essential for pharmacokinetic studies supporting ANDA/NDA submissions and drug-drug interaction assessments. For research use only; not for diagnostic or therapeutic use.

Molecular Formula C66H58D10CaF2N4O12
Molecular Weight 1199.42
CAS No. 265989-45-5
Cat. No. B602581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepara-Hydroxy Atorvastatin-d5 Calcium Salt
CAS265989-45-5
Synonymsp-hydroxy Atorvastatin-(phenyl-d5) Calcium salt;  4-hydroxy Atorvastatin-(phenyl-d5) Calcium salt;  para-hydroxy Atorvastatin-(phenyl-d5) Calcium salt;  di(4-Hydroxy Atorvastatin-d5) CalciuM Salt
Molecular FormulaC66H58D10CaF2N4O12
Molecular Weight1199.42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White Solid

para-Hydroxy Atorvastatin-d5 Calcium Salt (CAS 265989-45-5): A Deuterated Internal Standard for Precise Quantification of Atorvastatin Metabolites


para-Hydroxy Atorvastatin-d5 Calcium Salt (CAS 265989-45-5) is a deuterium-labeled isotopomer of the active atorvastatin metabolite para-hydroxy atorvastatin. As a stable isotope-labeled internal standard (SIL-IS), it is specifically designed for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to enable accurate and precise quantification of para-hydroxy atorvastatin in complex biological matrices [1]. The compound incorporates five deuterium atoms (d5) on the phenyl ring, resulting in a molecular weight of approximately 1197.40 g/mol for the calcium salt . It is intended exclusively for analytical and pharmacokinetic research applications and is not for diagnostic or therapeutic use .

Why Non-Deuterated or Alternative Stable Isotope Labels Cannot Substitute for para-Hydroxy Atorvastatin-d5 Calcium Salt in Regulated Bioanalysis


Accurate quantification of para-hydroxy atorvastatin in biological samples by LC-MS/MS is critically dependent on the use of a well-matched internal standard to correct for matrix effects, extraction variability, and ionization efficiency fluctuations. The non-deuterated analog, para-hydroxy atorvastatin, cannot be used as an internal standard for itself due to identical mass and chromatographic behavior, which prevents spectral differentiation. Alternative stable isotope labels, such as 13C or 15N, are less common and may exhibit different physicochemical properties that compromise co-elution. Furthermore, the specific d5-labeling pattern of para-Hydroxy Atorvastatin-d5 Calcium Salt ensures a mass shift of +5 Da relative to the unlabeled analyte, providing clear separation in the mass spectrometer while maintaining near-identical retention time and extraction recovery [1]. Regulatory guidance for bioanalytical method validation strongly recommends the use of a stable isotope-labeled internal standard that is structurally identical to the analyte and exhibits the closest possible retention time [2].

Quantitative Differentiation of para-Hydroxy Atorvastatin-d5 Calcium Salt: A Comparative Evidence Guide for Scientific Procurement


Isotopic Enrichment: Guaranteed d5 Purity Differentiates from Unlabeled and Incompletely Labeled Forms

para-Hydroxy Atorvastatin-d5 Calcium Salt is specified with a minimum isotopic enrichment of 98% deuterium incorporation at the designated d5 positions. This is critical for method sensitivity and accuracy, as lower isotopic purity from alternative sources or incomplete synthesis leads to isotopic cross-talk (signal from the internal standard contributing to the analyte channel), which artificially elevates baseline and compromises the lower limit of quantification (LLOQ). In contrast, non-deuterated para-hydroxy atorvastatin has 0% deuterium enrichment and cannot serve as an internal standard due to identical mass-to-charge ratio (m/z) with the analyte [1].

Stable isotope labeling Mass spectrometry Internal standard Isotopic purity

Method Sensitivity: LLOQ Achievable with d5 Internal Standard vs. Non-Deuterated IS

In a validated LC-MS/MS method employing para-Hydroxy Atorvastatin-d5 as the internal standard, the lower limit of quantitation (LLOQ) for para-hydroxy atorvastatin in human plasma was achieved at 0.05 ng/mL [1]. This represents a 4-fold improvement in sensitivity compared to an earlier method using a non-deuterated internal standard (rosuvastatin), which reported an LLOQ of 0.202 ng/mL for the same analyte [2]. The use of a stable isotope-labeled internal standard with identical extraction and ionization properties is the primary driver for this enhanced sensitivity.

LLOQ LC-MS/MS Sensitivity Bioanalysis

Analytical Specificity: Chromatographic Co-Elution of d5 IS with Analyte vs. Structural Analogs

para-Hydroxy Atorvastatin-d5 Calcium Salt demonstrates identical chromatographic retention time to its unlabeled counterpart, para-hydroxy atorvastatin, ensuring perfect co-elution under reversed-phase LC conditions [1]. This co-elution is critical for effectively compensating for matrix-induced ion suppression or enhancement. In contrast, the use of a structural analog internal standard, such as rosuvastatin, results in a different retention time (rosuvastatin elutes at a distinct time point), leading to differential exposure to matrix effects and potentially inaccurate quantification, especially in the presence of variable plasma lots or patient samples [2].

Co-elution Matrix effects Ion suppression LC-MS/MS

Extraction Recovery: Comparable Recovery of d5 IS and Analyte Ensures Accurate Normalization

In a validated method, the mean extraction recovery for para-hydroxy atorvastatin was reported as 65.2% (±3.6%) from human plasma using liquid-liquid extraction. The deuterated internal standard, para-Hydroxy Atorvastatin-d5, is chemically identical except for the isotopic label, and thus exhibits near-identical extraction recovery [1]. This is in contrast to the use of a non-analog internal standard like rosuvastatin, which had a significantly different recovery of 71.7% (±2.7%) under the same conditions. A mismatch in extraction recovery between analyte and internal standard can introduce systematic bias, particularly when sample preparation conditions vary across batches or laboratories.

Extraction recovery Sample preparation Accuracy Precision

Regioisomeric Specificity: Distinct MS/MS Transition Differentiates para-Hydroxy from ortho-Hydroxy Isomer

para-Hydroxy Atorvastatin-d5 Calcium Salt is the deuterated analog of the specific regioisomer para-hydroxy atorvastatin. In MS/MS analysis, this isomer is distinguished from its ortho-hydroxy counterpart by a unique fragmentation pattern. Specifically, para-hydroxy atorvastatin is monitored via the m/z 575.5 → 440.5 transition, whereas ortho-hydroxy atorvastatin uses the m/z 575.4 → 466.2 transition [1]. The d5-labeled version maintains this specific transition with a +5 Da mass shift (e.g., m/z 580.5 → 445.5 for the deuterated para isomer). This distinct transition is critical for the selective quantification of each active metabolite, as they possess different pharmacological activities and pharmacokinetic profiles [2].

Regioisomer MS/MS fragmentation Selectivity Metabolite identification

Metabolic Stability: d5 Label Does Not Alter Intrinsic Clearance, Preserving IS Fidelity

The d5-label on para-Hydroxy Atorvastatin-d5 Calcium Salt is placed on the phenyl ring, a site not involved in primary metabolic transformations. Consequently, the deuterium label does not significantly alter the compound's intrinsic metabolic clearance (CLint). The lactone form of 4-hydroxyatorvastatin (the metabolite corresponding to the target compound) exhibits a CLint range of 20-840 µL/min/mg in human liver microsomes, which is substantially slower than the parent atorvastatin lactone (CLint 3700 µL/min/mg) [1]. This slower metabolism is a key pharmacological feature. The d5 internal standard, being chemically equivalent except for the label, will mirror this metabolic stability during sample processing, ensuring it remains a reliable reference for the analyte throughout the analytical workflow.

Metabolic stability In vitro metabolism Intrinsic clearance Deuterium isotope effect

Targeted Application Scenarios for para-Hydroxy Atorvastatin-d5 Calcium Salt Based on Quantitative Performance Evidence


Regulated Bioanalysis for Atorvastatin Pharmacokinetic Studies

This compound is the definitive internal standard for quantifying para-hydroxy atorvastatin in human plasma for pharmacokinetic (PK) studies supporting Abbreviated New Drug Applications (ANDA) or New Drug Applications (NDA). The evidence of a 0.05 ng/mL LLOQ [1] and perfect co-elution [2] meets and exceeds regulatory expectations for sensitivity and matrix effect correction. The method has been successfully applied in a clinical study to determine concentrations of atorvastatin and its metabolites over 12 h post-dose [1].

Therapeutic Drug Monitoring (TDM) of Atorvastatin

High-throughput UPLC-MS/MS methods validated with para-Hydroxy Atorvastatin-d5 Calcium Salt are suitable for therapeutic drug monitoring (TDM) of atorvastatin in patient populations [2]. The high isotopic purity (≥98%) [3] and rapid elution (<5.2 min) [2] facilitate the analysis of large clinical sample batches with minimal interference, enabling clinicians to correlate drug and active metabolite concentrations with therapeutic outcomes or adverse events.

Investigation of Atorvastatin Drug-Drug Interactions (DDI)

In studies evaluating the impact of co-administered drugs (e.g., CYP3A4 inhibitors) on atorvastatin disposition, accurate quantification of the active para-hydroxy metabolite is essential. The robust method employing this d5 internal standard provides the necessary precision and accuracy (85-115% across validation runs) to detect subtle changes in metabolite exposure (AUC and Cmax) [1], which are critical for assessing the clinical significance of potential DDIs.

Comparative Pharmacodynamic Studies of Statin Metabolites

Research into the pharmacological activity of atorvastatin metabolites requires pure reference standards. The slower intrinsic clearance of the 4-hydroxyatorvastatin lactone (CLint 20-840 µL/min/mg) compared to the parent lactone (CLint 3700 µL/min/mg) contributes to its prolonged systemic exposure and HMG-CoA reductase inhibition [4]. The deuterated internal standard is essential for accurately quantifying this metabolite in complex in vitro systems (e.g., hepatocyte assays) to establish concentration-response relationships.

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